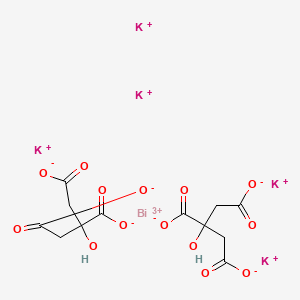

Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate” is also known as Bismuth Subcitrate Potassium . It is a soluble, complex bismuth salt of citric acid used in combination with metronidazole and tetracycline to treat stomach ulcers caused by Helicobacter pylori infections .

Synthesis Analysis

While specific synthesis details for “Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate” were not found, a related compound, MX1, has been synthesized as a novel salt of the active metabolite of H2-antagonist roxatidine with a complex of bismuth with citric acid .Molecular Structure Analysis

The molecular formula of “Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate” is C12H10BiK5O14+2 . The molecular weight is 782.67 g/mol .Physical And Chemical Properties Analysis

The molecular weight of “Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate” is 782.67 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 14 .Scientific Research Applications

Gastrointestinal Disorders Treatment

Bismuth-based compounds, including Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate, have been extensively used in medicine for the treatment of gastrointestinal disorders. They are effective in managing conditions such as dyspepsia, gastric ulcers, and H. pylori infections . The unique chemistry of bismuth allows for the development of novel compounds that can treat infections from microbes beyond H. pylori, positioning bismuth compounds as potential resistance breakers in this field.

Antimicrobial Activity

The antimicrobial properties of bismuth compounds are well-documented. They have shown significant activity against a range of microbial infections, particularly those caused by multidrug-resistant strains . Research has focused on elucidating the molecular mechanisms of action against H. pylori, which could lead to the development of more effective treatments for this and other bacterial infections.

Cancer Treatment

Bismuth-based compounds are being explored for their potential applications in cancer treatment. Bismuth-213, for instance, is being investigated for its use in targeted alpha therapy . This approach could offer a more precise method of delivering radiation to cancer cells, minimizing damage to surrounding healthy tissue.

Diagnostic Imaging and Drug Delivery

Bismuth compounds have applications in diagnostic imaging, drug delivery, and biosensing . Their properties can be harnessed to improve the visibility of internal structures during imaging procedures or to create more effective drug delivery systems that target specific areas of the body.

Gastroprotective and Antisecretory Effects

The gastroprotective and antisecretory effects of bismuth compounds have been demonstrated in models of ethanol-induced ulcers in rats . These compounds can reduce the number and total length of lesions, offering a more potent cytoprotective effect compared to other treatments. This suggests a promising avenue for the development of new treatments for peptic ulcers.

Anti-Helicobacter Activity

Bismuth compounds, including the bismuth salt of the active metabolite of H2-antagonist roxatidine, have shown prominent anti-Helicobacter properties . This activity is crucial in the treatment and prevention of ulcers caused by Helicobacter pylori, providing an alternative to traditional antibiotics.

Mechanism of Action

Target of Action

The primary target of Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate, also known as Bismuth Subcitrate Potassium, is the bacterium Helicobacter pylori . This bacterium is associated with stomach ulcers and gastro-esophageal reflux disease (GERD) .

Mode of Action

Bismuth Subcitrate Potassium interacts with Helicobacter pylori by inhibiting its growth and survival .

Biochemical Pathways

The compound’s action affects the biochemical pathways related to Helicobacter pylori’s survival and proliferation . By inhibiting these pathways, Bismuth Subcitrate Potassium helps to reduce the bacterial load in the stomach, thereby alleviating symptoms of peptic ulcers and GERD .

Pharmacokinetics

, which may affect its absorption, distribution, metabolism, and excretion (ADME) properties. These properties, in turn, can impact the compound’s bioavailability .

Result of Action

The action of Bismuth Subcitrate Potassium results in the reduction of Helicobacter pylori in the stomach . This can lead to the healing of peptic ulcers and improvement of GERD symptoms .

properties

IUPAC Name |

bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.Bi.5K/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;;/q;;+3;5*+1/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMGOGIPZBBORN-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+].[K+].[K+].[Bi+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BiK5O14+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

782.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bismuthsubcitratepotassium | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

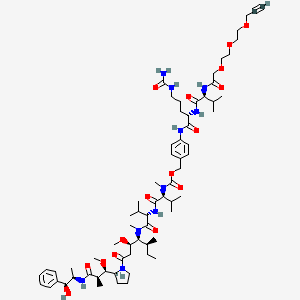

![4-[[3-[4-(4-Carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide](/img/structure/B1139215.png)

![(2R)-2-[[6-[(5-methylthiophen-2-yl)methylamino]-9-propylpurin-2-yl]amino]butan-1-ol](/img/structure/B1139224.png)

![3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B1139227.png)